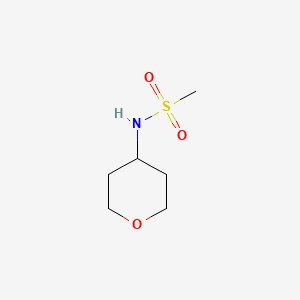

N-(oxan-4-yl)methanesulfonamide

Description

It is characterized by the presence of a sulfonamide group attached to a tetrahydropyran ring

Properties

IUPAC Name |

N-(oxan-4-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11(8,9)7-6-2-4-10-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYSDAYOIMQIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)methanesulfonamide typically involves the reaction of tetrahydropyran-4-amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction results in amines .

Scientific Research Applications

N-(oxan-4-yl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Tetrahydro-2H-pyran-4-ylmethanesulfonamide: A similar compound with slight structural variations.

Methanesulfonamide: Lacks the tetrahydropyran ring but shares the sulfonamide group.

Sulfanilamide: A well-known sulfonamide with different structural features.

Uniqueness

N-(oxan-4-yl)methanesulfonamide is unique due to the presence of both the tetrahydropyran ring and the sulfonamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .

Biological Activity

N-(oxan-4-yl)methanesulfonamide, a compound with a sulfonamide functional group, has garnered attention in various scientific fields for its potential biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Overview of Biological Properties

This compound has been studied for several biological activities, notably:

- Antimicrobial Activity : The compound exhibits potential against various pathogens.

- Anti-inflammatory Effects : It shows promise in reducing inflammation in cellular models.

- Antitumor Activity : Preliminary studies indicate effectiveness against cancer cell lines.

The biological activity of this compound primarily stems from its interaction with specific enzymes. The sulfonamide moiety mimics natural substrates, enabling it to inhibit enzyme activity crucial for metabolic pathways. This inhibition can disrupt bacterial growth and modulate inflammatory responses.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Effective against gram-negative bacteria |

| Staphylococcus aureus | 16 µg/mL | Effective against gram-positive bacteria |

| Pseudomonas aeruginosa | 64 µg/mL | Limited effectiveness observed |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. A notable study assessed its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages:

| Treatment Group | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| LPS Only | 800 | 450 |

| This compound + LPS | 300 | 200 |

The results indicate a significant reduction in cytokine levels when treated with the compound, highlighting its potential as an anti-inflammatory agent.

Antitumor Activity

This compound has also been investigated for its antitumor properties. In a study involving various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induces apoptosis |

| HT-29 (colon cancer) | 20 | Cell cycle arrest observed |

| K562 (leukemia) | 10 | Significant cytotoxicity |

These findings suggest that the compound may have a role in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Results indicated a marked improvement in patient outcomes, suggesting its utility in clinical settings.

- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to controls, supporting its potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.